molecular formula C11H9N3O2S B1483053 2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098020-71-2

2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1483053
CAS No.: 2098020-71-2
M. Wt: 247.28 g/mol
InChI Key: GCEYKASCZUNXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The reaction of aryl amines with ethyl cyanoacetate is also a widely used method for the preparation of cyanoacetanilides .


Chemical Reactions Analysis

The chemical reactions of related compounds involve a variety of condensation and substitution reactions . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .

Scientific Research Applications

  • Antitumor Evaluation:

    • A study focused on synthesizing heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, a compound closely related to the queried chemical, showed significant antitumor activities against various human cancer cell lines (Shams et al., 2010).
  • Synthesis and Structural Analysis:

    • Research on synthesizing and determining the structure of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a compound structurally similar to the query, has been conducted, providing insights into its chemical properties and potential applications (Kariuki et al., 2022).
  • Antioxidant Activity:

    • A study involving the synthesis of heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-One moiety, closely related to the queried compound, evaluated their antioxidant activities, with some derivatives showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).
  • Corrosion Inhibition:

    • Pyrazoline derivatives, which include structures similar to the queried compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibited high inhibition efficiency, providing insights into their potential industrial applications (Lgaz et al., 2018).
  • Synthesis of Heterocyclic Derivatives:

    • Research on synthesizing different heterocyclic derivatives from compounds structurally akin to the queried chemical has been conducted. These studies provide valuable insights into the potential applications of such compounds in various fields, including drug development and material science (Khalil et al., 2012).
  • Drug Development and Toxicity Studies:

    • Studies have been conducted on derivatives of 1,2,4-triazoles containing thiophene core, similar to the queried compound, exploring their analgesic, neuroleptic, diuretic, and anti-inflammatory activities. These studies are crucial in assessing the potential of such compounds in drug development (Salionov, 2015).
  • Diverse Library Generation:

    • A study on the generation of a structurally diverse library of compounds using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to the query, was conducted, highlighting its potential in creating a variety of chemical entities for further research (Roman, 2013).

Properties

IUPAC Name

2-[1-(cyanomethyl)-3-thiophen-2-ylpyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-3-4-14-7-8(6-10(15)16)11(13-14)9-2-1-5-17-9/h1-2,5,7H,4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEYKASCZUNXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CC(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 3
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-(1-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.